Bupropion

Stereoselective metabolism CYP2B6 Enantiomer clearance

Bupropion is a racemic aminoketone that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), clinically differentiated from SSRIs by its lack of serotonergic activity and significantly lower incidence of sexual dysfunction. Its well-characterized stereoselective hydroxylation by CYP2B6 makes it a sensitive probe substrate for polymorphism and drug-drug-interaction studies. Prioritize this compound for depression models where sexual function preservation is critical, smoking-cessation research in depressed populations, and ADHD studies where stimulants are contraindicated.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 34841-39-9
Cat. No. B3432513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupropion
CAS34841-39-9
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C
InChIInChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3
InChIKeySNPPWIUOZRMYNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery hygroscopic and susceptible to decomposition
Soluble in methanol, ethanol, acetone, ether, benzene

Structure & Identifiers


Interactive Chemical Structure Model





Bupropion Procurement Guide: Chemical Identity and Pharmacological Class


Bupropion (CAS: 34841-39-9) is an aminoketone antidepressant that functions as an inhibitor of dopamine and norepinephrine reuptake [1]. It is a chiral compound and is used clinically as a racemic mixture of R- and S-enantiomers [1]. Bupropion is metabolized to active metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion [2].

Why Bupropion Cannot Be Simply Substituted with Other Antidepressants


Bupropion's pharmacological profile is distinct from other antidepressants such as SSRIs due to its lack of serotonergic activity and its inhibition of norepinephrine and dopamine reuptake [1]. This unique mechanism results in a different side effect profile, particularly a lower incidence of sexual dysfunction compared to SSRIs like escitalopram [2]. Furthermore, bupropion's chiral nature and stereoselective metabolism mean that its enantiomers and metabolites have different potencies at key targets, making simple substitution with other drugs or even generic racemic mixtures potentially clinically consequential [3].

Quantitative Evidence for Bupropion's Differentiation from Analogs and Alternatives


Stereoselective Metabolism: S-Bupropion Hydroxylation Rate vs. R-Bupropion

Bupropion's metabolism by CYP2B6 is stereoselective. In vitro, the hydroxylation of (S)-bupropion was found to be 3-fold greater than that of (R)-bupropion by recombinant CYP2B6 [1]. This stereoselectivity has implications for therapeutic efficacy and drug interactions, as CYP2B6 activity can be influenced by genetic polymorphisms and co-administered drugs [1].

Stereoselective metabolism CYP2B6 Enantiomer clearance

Metabolite Potency: (2S,3S)-Hydroxybupropion vs. Racemic Bupropion for Norepinephrine Uptake Inhibition

The major metabolite hydroxybupropion is active, but its potency is highly enantioselective. The (2S,3S)-hydroxybupropion isomer inhibits norepinephrine uptake with an IC50 of 520 nM, which is approximately 3.7-fold more potent than racemic bupropion (IC50 = 1.9 µM) and over 19-fold more potent than the (2S,3R)-isomer (IC50 > 10,000 nM) [1]. This demonstrates that the specific isomeric form of the metabolite, not just the parent drug, is a key driver of pharmacological activity.

Metabolite pharmacology Norepinephrine transporter Enantioselectivity

Comparative Efficacy in ADHD: Bupropion vs. Standard Treatments

A meta-analysis of 28 trials comparing ADHD treatments found that bupropion had a small effect size (Standardized Mean Difference, SMD = -0.32) compared to placebo [1]. In contrast, other standard treatments showed modest to high efficacy: atomoxetine (SMD = -0.68), methylphenidate (SMD = -0.75), and lisdexamfetamine (SMD = -1.28) [1]. This quantitative difference places bupropion as a less potent option for core ADHD symptom reduction, guiding its use to specific patient subsets.

ADHD Comparative efficacy Meta-analysis

Superior Sexual Tolerability Profile: Bupropion vs. Escitalopram

In a randomized clinical trial comparing bupropion and escitalopram for treating depression in heart failure patients, the incidence of sexual dysfunction was significantly lower in the bupropion group [1]. Specifically, orgasm disorder was reported in fewer patients taking bupropion (P=0.018), and overall sexual dysfunction was significantly less common (P<0.001) [1]. Both drugs showed equivalent antidepressant efficacy (P>0.05) [1].

Sexual dysfunction Tolerability SSRI comparison

Optimal Application Scenarios for Bupropion Based on Quantitative Differentiation


Depression Treatment Where Sexual Side Effects Are a Primary Concern

Based on direct head-to-head evidence, bupropion should be prioritized over SSRIs like escitalopram for patients with major depressive disorder where the preservation of sexual function is a key treatment goal. The significantly lower incidence of sexual dysfunction (P<0.001) with equivalent antidepressant efficacy makes it a superior choice in this context [1].

Smoking Cessation in Patients with Comorbid Depression or Contraindications to Varenicline

While varenicline may show higher abstinence rates, bupropion remains a first-line option for smoking cessation, particularly in patients with current or past major depressive disorder, where its antidepressant mechanism provides dual benefit [1]. Its distinct pharmacological profile (NDRI) also makes it the preferred choice for patients who cannot tolerate the side effects of varenicline or nicotine replacement therapy.

ADHD with Comorbid Depression or Substance Use Disorder

For ADHD patients where first-line stimulants are contraindicated (e.g., due to substance abuse history or cardiovascular risk), bupropion offers a non-stimulant alternative. While its efficacy for core ADHD symptoms is lower (SMD = -0.32 vs. -0.75 for methylphenidate), its unique pharmacology is advantageous for managing comorbid depression or as an aid for smoking cessation [2].

Research on Stereoselective Drug Metabolism and CYP2B6 Phenotyping

Bupropion's well-characterized stereoselective hydroxylation by CYP2B6 makes it a valuable probe substrate for in vitro and in vivo studies investigating CYP2B6 activity, genetic polymorphisms, and drug-drug interactions [3]. The differential metabolism of its R- and S-enantiomers provides a sensitive and specific tool for pharmacological research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bupropion

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.